4-bromo-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
4-Bromo-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound with the molecular formula C10H9BrF3NO2 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoroethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide typically involves multi-step organic reactions. . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
4-Bromo-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed to form corresponding acids and amines.
Common reagents used in these reactions include halogenating agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide can be compared with other benzamide derivatives, such as:
- 2-Bromo-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide
- 4-Bromo-N-(2,2,2-trifluoroethyl)benzamide
- N-(4-fluorophenyl)-2-bromo-benzamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the trifluoroethyl group in this compound makes it unique in terms of its binding affinity and reactivity .
Properties
Molecular Formula |
C10H9BrF3NO2 |
---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
4-bromo-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide |
InChI |
InChI=1S/C10H9BrF3NO2/c1-17-8-4-6(11)2-3-7(8)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
InChI Key |
ZNBNBZRAPAVHRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)NCC(F)(F)F |
Origin of Product |
United States |
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